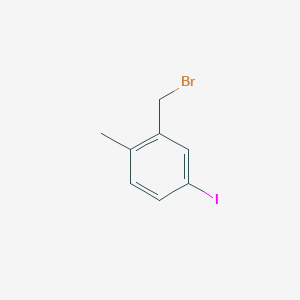
1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid
Overview
Description
1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C9H8ClNO2 . It has a molecular weight of 197.62 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClNO2/c10-7-3-1-2-6 (11-7)9 (4-5-9)8 (12)13/h1-3H,4-5H2, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 197.62 . The compound’s InChI code is 1S/C9H8ClNO2/c10-7-3-1-2-6 (11-7)9 (4-5-9)8 (12)13/h1-3H,4-5H2, (H,12,13) .Scientific Research Applications
Agriculture: Pesticide Development
1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid is utilized in the agricultural sector for the development of pesticides. Its chloropyridinyl group is effective in disrupting the nervous system of pests, leading to its incorporation into compounds that target a wide range of agricultural pests .
Pharmaceuticals: Drug Synthesis
In the pharmaceutical industry, this compound serves as a precursor in the synthesis of various drugs. Its cyclopropane carboxylic acid moiety is a key building block in creating molecules with potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic medications .
Material Science: Polymer Research
Researchers in material science explore the use of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid in the synthesis of new polymers. The compound’s ability to introduce rigidity and stability into polymer chains makes it valuable for creating materials with enhanced durability .
Chemical Synthesis: Organic Reactions
This compound is widely used in chemical synthesis, where it acts as an intermediate in various organic reactions. Its reactivity allows for the construction of complex molecular architectures, making it a staple in synthetic organic chemistry laboratories.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid is investigated for its role as an enzyme inhibitor. By binding to active sites, it can modulate enzyme activity, which is crucial for understanding metabolic pathways and designing inhibitors for therapeutic use .
Environmental Science: Pollutant Degradation
Environmental scientists study the breakdown of this compound as a model for pollutant degradation. Understanding its decomposition pathways helps in assessing the environmental impact of similar compounds and developing bioremediation strategies .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling instructions .
properties
IUPAC Name |
1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-7-2-1-6(5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNKQXKFPFVZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731278 | |
| Record name | 1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid | |
CAS RN |
854267-90-6 | |
| Record name | 1-(6-Chloro-3-pyridinyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854267-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1444322.png)
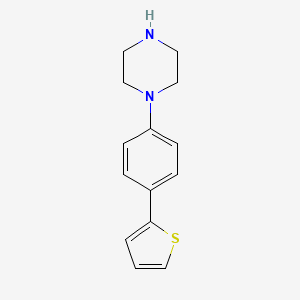
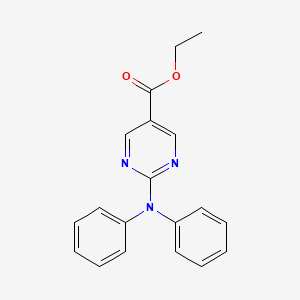
![7-Benzyl-4,7-diazaspiro[2.5]octane](/img/structure/B1444327.png)
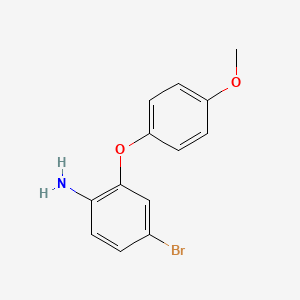
![4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine](/img/structure/B1444329.png)

![Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444333.png)
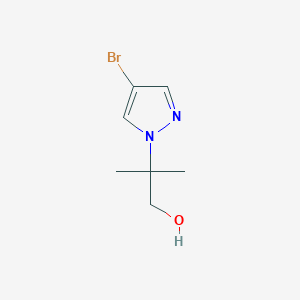


![2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene](/img/structure/B1444341.png)

